MSX-122, chemically known as N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine [], is a novel small molecule identified as a partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4) []. This receptor plays a crucial role in cancer metastasis by mediating the homing of tumor cells to distant organ sites []. MSX-122 exhibits unique properties compared to other reported CXCR4 antagonists, particularly its inability to mobilize stem cells, which may offer a safer profile for long-term blockade of metastasis [].
MSX-122 acts as a partial antagonist of CXCR4, binding to the receptor and blocking the interaction with its natural ligand, stromal cell-derived factor 1 (SDF-1/CXCL12) [, , ]. This interaction is crucial for tumor cell migration, invasion, and survival, particularly in the context of metastasis [, ]. By disrupting the CXCL12/CXCR4 axis, MSX-122 inhibits these processes, effectively suppressing tumor growth and spread [, , , , , , ].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5